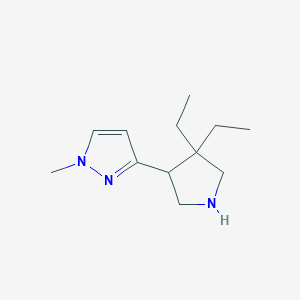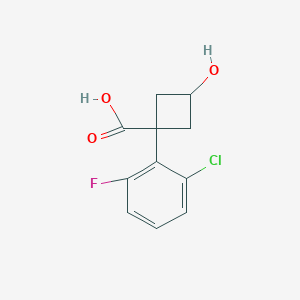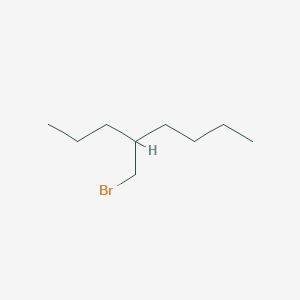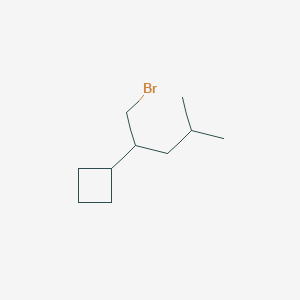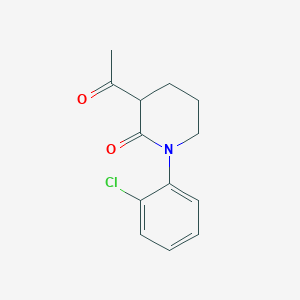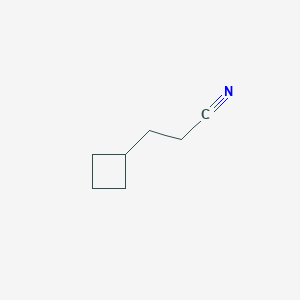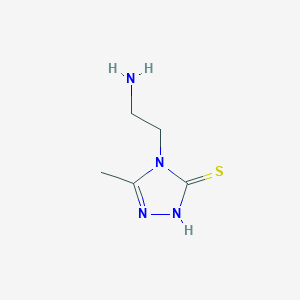
6-Bromo-3,4-diethyl-2-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3,4-diethyl-2-methylquinoline is a heterocyclic aromatic compound with a quinoline backbone. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry. This compound, characterized by the presence of bromine, ethyl, and methyl groups, is of interest due to its potential biological activities and synthetic versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,4-diethyl-2-methylquinoline typically involves the functionalization of a quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of quinoline derivatives often employs scalable methods such as microwave-assisted synthesis and solvent-free reactions. These methods are designed to be more environmentally friendly and cost-effective. For example, the use of microwave irradiation can significantly reduce reaction times and improve yields .
化学反应分析
Types of Reactions
6-Bromo-3,4-diethyl-2-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications.
科学研究应用
6-Bromo-3,4-diethyl-2-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimalarial activities.
Industry: Utilized in the development of dyes, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 6-Bromo-3,4-diethyl-2-methylquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, disrupting normal cellular processes. For example, it could inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline backbone.
Ciprofloxacin: An antibiotic that contains a quinoline ring.
Uniqueness
6-Bromo-3,4-diethyl-2-methylquinoline is unique due to the specific substitution pattern on the quinoline ring, which can confer distinct chemical and biological properties. The presence of bromine, ethyl, and methyl groups can influence its reactivity and interactions with biological targets .
属性
分子式 |
C14H16BrN |
|---|---|
分子量 |
278.19 g/mol |
IUPAC 名称 |
6-bromo-3,4-diethyl-2-methylquinoline |
InChI |
InChI=1S/C14H16BrN/c1-4-11-9(3)16-14-7-6-10(15)8-13(14)12(11)5-2/h6-8H,4-5H2,1-3H3 |
InChI 键 |
NSUFKOQLLMFBBE-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=C2C=CC(=CC2=C1CC)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


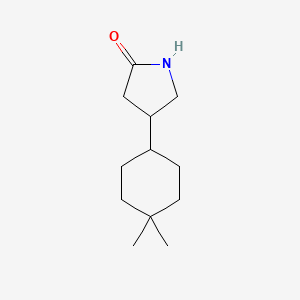
![3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid](/img/structure/B13205004.png)
![3-[1-(Aminomethyl)cyclopropyl]-2,5-dimethyloxolan-3-ol](/img/structure/B13205009.png)
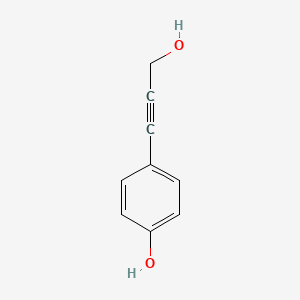
![1-[(tert-Butoxy)carbonyl]-5-[ethyl(methyl)amino]piperidine-3-carboxylic acid](/img/structure/B13205023.png)

